molecular formula C11H22N2 B12910942 (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine CAS No. 67198-53-2

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

Cat. No.: B12910942
CAS No.: 67198-53-2
M. Wt: 182.31 g/mol
InChI Key: MFOLKXSQEXMDIR-QWRGUYRKSA-N
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Description

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine is a chiral amine compound with a cyclohexane ring substituted with a pyrrolidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired product under mild conditions .

Industrial Production Methods

Industrial production of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane or pyrrolidine derivatives .

Scientific Research Applications

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(pyrrolidin-1-yl)cyclohexanamine
  • (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
  • (1S,2S)-2-(pyrrolidin-1-yl)pyrimidine

Uniqueness

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

67198-53-2

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(1S,2S)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m0/s1

InChI Key

MFOLKXSQEXMDIR-QWRGUYRKSA-N

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1N2CCCC2

Canonical SMILES

CNC1CCCCC1N2CCCC2

Origin of Product

United States

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